molecular formula C56H50O33S8 B144422 4-Sulfocalix[8]arene CAS No. 137407-62-6

4-Sulfocalix[8]arene

Cat. No.: B144422
CAS No.: 137407-62-6
M. Wt: 1507.5 g/mol
InChI Key: ORHUKXAPVQBOQR-UHFFFAOYSA-N
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Description

4-Sulfocalix[8]arene, also known as this compound, is a useful research compound. Its molecular formula is C56H50O33S8 and its molecular weight is 1507.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Receptor for Organochlorine Pesticides

4-Sulfocalix[8]arene has been explored as a synthetic receptor for organochlorine pesticides. It demonstrates selective interaction capabilities due to the steric hindrance of pesticides relative to the cavity dimension of the calixarene. This specificity is significant for the detection and binding of certain pesticides like endosulfan, showing the potential utility of this compound in environmental monitoring and pesticide analysis (Bocchinfuso et al., 2008).

2. Host-Guest Complexation for Cancer Therapy

Research has demonstrated the potential of this compound in forming host-guest complexes with anticancer drugs like oxaliplatin. This complexation can improve the solubility, stability, and bioavailability of the drugs, potentially enhancing their efficacy in cancer therapy. The specific interaction between this compound and oxaliplatin involves hydrogen bonds, highlighting its potential as a vehicle for drug delivery in cancer treatment (Fahmy et al., 2020).

3. Sensor for Neurotransmitter Acetylcholine

This compound has been used to develop a highly sensitive sensor for the neurotransmitter acetylcholine (ACh). This application is based on the formation of an inclusion complex, which enables the selective detection of ACh in sub-micromolar concentrations. This technology is promising for applications in neurotransmitter imaging and optoelectronic sensing (Korbakov et al., 2008).

4. Application in Photocatalysts

The use of this compound as a linker molecule in the design of visible light-sensitive heterogeneous photocatalysts has been explored. It facilitates the stable immobilization of zinc porphyrin on Pt-loaded TiO2, enhancing the efficiency of photocatalysts for hydrogen generation under controlled conditions (Kamegawa et al., 2016).

5. Biomedical Applications

This compound derivatives, particularly para-sulfonatocalix[n]arenes, have shown diverse biomedical applications including antiviral and antithrombotic activities, enzyme inhibition, protein complexation, and potential use in diagnosing prion-based diseases (Perret et al., 2006).

6. Supramolecular Frameworks

This compound has been utilized in the assembly of supramolecular frameworks. These frameworks can adsorb fluorescent dyes, exhibiting selective responses to certain volatile organic compounds. This property is significant for the development of smart materials and sensors (Liu et al., 2020).

7. Electrochemical Sensor Applications

This compound has been integrated into nanocomposites for electrochemical sensor applications. Its combination with polypyrrole and gold nanoparticles results in materials with significant electrochemical activity, used for sensing substances like formaldehyde and glucose (Tanwar et al., 2012).

8. Solubilization of Poorly Water-Soluble Drugs

The efficacy of this compound in increasing the solubility of poorly water-soluble drugs has been investigated. This property is crucial in enhancing the bioavailability of certain pharmaceuticals, opening avenues for its application in drug formulation and delivery (Yang & Villiers, 2005).

Mechanism of Action

Target of Action

4-Sulfocalix8arene is a macrocyclic compound that primarily targets organic molecules and metal complexes . It serves as a coupling agent due to its amphiphilic nature, which is characterized by hydrophobic (aromatic ring) and hydrophilic (SO3-) environments .

Mode of Action

The compound interacts with its targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, metal coordination, and π-π interactions . It forms inclusion complexes with other compounds, such as nedaplatin, to increase their solubility, stability, and bioavailability .

Biochemical Pathways

The specific biochemical pathways affected by 4-Sulfocalix8It’s known that the compound can form supramolecular assemblies through outer-surface interactions . These assemblies can accommodate molecules of some volatile compounds or luminescent dyes , suggesting a potential role in drug delivery and fluorescent materials.

Pharmacokinetics

The pharmacokinetic properties of 4-Sulfocalix8Its ability to form inclusion complexes with other compounds suggests it may enhance their bioavailability .

Result of Action

The primary result of 4-Sulfocalix8arene’s action is the formation of inclusion complexes that enhance the solubility, stability, and bioavailability of other compounds . It can also be used to prepare ruthenium nanoparticles embedded materials, which are used as efficient catalysts for the reduction of toxic ‘brilliant yellow’ azo dye .

Action Environment

The action of 4-Sulfocalix8arene is influenced by environmental factors. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments . .

Safety and Hazards

4-Sulfocalix8arene is classified as an eye irritant and skin irritant . It also has specific target organ toxicity - single exposure (STOT SE) classification 3 .

Future Directions

A novel electrochemical biosensor has been proposed for highly sensitive and simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) based on 4-sulfocalix8arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles . This may become a promising method for trace analysis of biological molecules in the complex physiological environment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Sulfocalix[8]arene involves the sulfonation of calix[8]arene with sulfuric acid to introduce sulfonic acid groups at the para position of the phenyl rings. This reaction is followed by a series of purification steps to obtain the final product.", "Starting Materials": ["Calix[8]arene", "Sulfuric acid", "Water"], "Reaction": ["1. Dissolve calix[8]arene in sulfuric acid and heat the mixture to 80-100°C.", "2. Add water to the reaction mixture to quench the reaction and precipitate the product.", "3. Filter the product and wash with water to remove any impurities.", "4. Dry the product under vacuum to obtain 4-Sulfocalix[8]arene."] }

CAS No.

137407-62-6

Molecular Formula

C56H50O33S8

Molecular Weight

1507.5 g/mol

IUPAC Name

49,50,51,52,53,54,55,56-octahydroxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octasulfonic acid;hydrate

InChI

InChI=1S/C56H48O32S8.H2O/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67;/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88);1H2

InChI Key

ORHUKXAPVQBOQR-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O

Pictograms

Irritant

Synonyms

GL 522-Y-1
GL-522-Y-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Sulfocalix[8]arene enhance the performance of ion-selective electrodes?

A1: this compound acts as an ionophore, a molecule that selectively binds to a specific ion. When incorporated into the membrane of an ion-selective electrode, it improves the electrode's sensitivity and selectivity for the target ion. [, , ] This is because the ionophore creates a binding site within the membrane that preferentially interacts with the target ion, facilitating its transport across the membrane and generating a measurable potential difference. [, , ]

Q2: Can you provide specific examples of how this compound has been successfully used in developing ion-selective electrodes?

A2: Research demonstrates this compound's effectiveness in enhancing ion-selective electrodes for various pharmaceuticals:

  • Ethamsylate: When incorporated into an electrode's polyvinyl chloride (PVC) matrix, this compound significantly improved the electrode's sensitivity and selectivity for ethamsylate detection. This allowed for precise measurement of the drug in both its pure form and within pharmaceutical formulations. []
  • Pramoxine HCl: Researchers successfully developed highly sensitive pramoxine HCl selective electrodes using this compound as an ionophore. These electrodes exhibited a wide linear response range, making them suitable for accurately determining pramoxine HCl concentration in various samples, including pharmaceutical formulations and biological fluids. []
  • Naftidrofuryl Oxalate: Miniaturized ion-selective electrodes for naftidrofuryl oxalate were developed using this compound. These electrodes showed excellent sensitivity and selectivity, enabling accurate drug quantification in the presence of its degradation products, even in complex matrices like plasma and cerebrospinal fluid. []

Q3: What makes this compound a suitable ionophore compared to other compounds?

A3: The structure of this compound plays a crucial role in its effectiveness as an ionophore. It possesses a cavity-like structure that can accommodate specific ions through interactions with its sulfonate groups. This selective binding ability contributes to the enhanced sensitivity and selectivity observed in ion-selective electrodes incorporating this compound. [, ]

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